4-Bromoisoindoline
Overview
Description
4-Bromoisoindoline is a synthetic organic compound belonging to the isoindoline family It is characterized by a bromine atom substitution at the 4-position of the isoindoline ring
Scientific Research Applications
4-Bromoisoindoline has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromoisoindoline, like other isoindoline derivatives, has been found to interact with the human dopamine receptor D2 . The dopamine receptor D2 is a protein that plays a significant role in the human brain and body, being involved in behavior and cognition, voluntary movement, motivation, and reward, among other functions.
Mode of Action
The mode of action of this compound involves its interaction with the dopamine receptor D2. It acts as a ligand for this receptor, binding to it and causing changes in the receptor’s activity . The specific nature of these changes depends on the exact structure of the this compound molecule and its binding affinity for the receptor.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . This pathway is involved in several key processes in the body, including motor control, reward, and the release of various hormones. By interacting with the dopamine receptor D2, this compound can influence these processes.
Pharmacokinetics
In silico analysis suggests that it has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . These properties could influence the compound’s bioavailability.
Result of Action
Its interaction with the dopamine receptor d2 suggests that it could have effects on neurological processes, potentially influencing behavior, cognition, and motor control .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoisoindoline can be synthesized through a multi-step process. One common method involves the bromination of isoindoline derivatives. For instance, starting with 3-bromo-2-methylbenzoic acid, the compound undergoes a series of reactions including bromination and cyclization to yield this compound . The reaction conditions typically involve the use of thionyl chloride, methanol, and triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The reactions yield a variety of products, including substituted isoindolines, isoindoline-1,3-diones, and other heterocyclic compounds .
Comparison with Similar Compounds
4-Bromoisoindolin-1-one: This compound has a similar structure but includes a ketone functionality at the 1-position.
Isoindoline-1,3-dione: Another related compound with two carbonyl groups at positions 1 and 3.
Uniqueness: 4-Bromoisoindoline is unique due to its specific bromine substitution, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and materials .
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXFGLZWKBYNGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564161 | |
Record name | 4-Bromo-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-81-4 | |
Record name | 4-Bromo-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.